

Solubility Profile of H-D-Asp(OtBu)-OH: A Technical Guide

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Compound of Interest

Compound Name: *H-D-Asp(OtBu)-OH*

Cat. No.: *B555637*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **H-D-Asp(OtBu)-OH** (D-Aspartic acid 4-tert-butyl ester), a critical building block in peptide synthesis and drug development. Understanding the solubility of this compound in various solvents is paramount for its effective use in synthesis, purification, and formulation processes. This document outlines its solubility characteristics, provides detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Executive Summary

H-D-Asp(OtBu)-OH is a protected amino acid derivative with a molecular weight of 189.21 g/mol. Its structure, featuring a free carboxylic acid, a primary amine, and a bulky tert-butyl ester protecting group, dictates its solubility profile. Generally, it exhibits good solubility in polar aprotic organic solvents and aqueous solutions, particularly with sonication. Its solubility in non-polar organic solvents is expected to be limited.

Quantitative Solubility Data

While comprehensive quantitative solubility data for **H-D-Asp(OtBu)-OH** across a wide range of solvents is not extensively published, the following table summarizes available data for the target compound and its closely related analogues, Fmoc-Asp(OtBu)-OH and L-Aspartic acid 4-tert-butyl ester. This data provides a strong indication of the expected solubility behavior of **H-D-Asp(OtBu)-OH**.

Solvent	H-D-Asp(OtBu)-OH	Fmoc-Asp(OtBu)-OH	L-Aspartic acid 4-tert-butyl ester
Water	87.5 mg/mL (with ultrasonic)[1]	Slightly soluble[2]	Slightly soluble (with sonication)[3]
Dimethyl Sulfoxide (DMSO)	Readily soluble (qualitative)	200 mg/mL[1]	Readily soluble (qualitative)
Dimethylformamide (DMF)	Readily soluble (qualitative)	Soluble (qualitative)[2]	Readily soluble (qualitative)
Methanol	Not available	Not available	Slightly soluble[3]
Chloroform	Not available	Soluble (qualitative)[2]	Not available
Dichloromethane	Not available	Soluble (qualitative)[2]	Not available
Ethyl Acetate	Not available	Soluble (qualitative)[2]	Not available
Acetone	Not available	Soluble (qualitative)[2]	Not available

Experimental Protocols

The following are detailed methodologies for determining the solubility of **H-D-Asp(OtBu)-OH**.

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

- **H-D-Asp(OtBu)-OH**
- Solvent of interest
- Scintillation vials or other suitable sealed containers
- Orbital shaker or magnetic stirrer with temperature control

- Analytical balance
- Filtration device (e.g., syringe filters, 0.22 μm)
- Apparatus for concentration analysis (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

- Add an excess amount of **H-D-Asp(OtBu)-OH** to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
- Seal the vials to prevent solvent evaporation.
- Place the vials in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 $^{\circ}\text{C}$).
- Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.
- After equilibration, allow the samples to stand undisturbed for a short period to allow the excess solid to settle.
- Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 μm syringe filter to remove any undissolved particles.
- Accurately dilute the filtrate with the appropriate solvent.
- Determine the concentration of **H-D-Asp(OtBu)-OH** in the diluted filtrate using a validated analytical method (see below).
- Calculate the solubility in mg/mL or other desired units.

Protocol 2: Gravimetric Method for Solubility Determination

This method is suitable for determining solubility without the need for a specific analytical instrument for concentration measurement.

Materials:

- **H-D-Asp(OtBu)-OH**
- Solvent of interest
- Sealed container
- Shaker or stirrer
- Analytical balance
- Evaporating dish
- Oven

Procedure:

- Prepare a saturated solution as described in Protocol 1 (Steps 1-5).
- Accurately weigh a clean, dry evaporating dish.
- Carefully transfer a known volume or weight of the clear, saturated filtrate into the pre-weighed evaporating dish.
- Gently evaporate the solvent from the dish. This can be done on a hot plate at a low temperature or in a fume hood.
- Once the solvent is evaporated, place the dish in an oven at a temperature below the decomposition point of **H-D-Asp(OtBu)-OH** to ensure all solvent is removed.
- Cool the dish in a desiccator and weigh it.
- The difference between the final and initial weight of the dish gives the mass of the dissolved **H-D-Asp(OtBu)-OH**.
- Calculate the solubility based on the mass of the solute and the volume/mass of the solvent used.

Analytical Methods for Concentration Determination

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining the concentration of **H-D-Asp(OtBu)-OH**.

- Column: A reversed-phase C18 column is typically suitable.
- Mobile Phase: A gradient of water and acetonitrile with a suitable modifier like trifluoroacetic acid (TFA) or formic acid.
- Detection: UV detection at a wavelength where the compound absorbs (e.g., around 210-220 nm).
- Quantification: A calibration curve should be prepared using standard solutions of **H-D-Asp(OtBu)-OH** of known concentrations.

B. UV-Vis Spectrophotometry

For solvents in which **H-D-Asp(OtBu)-OH** exhibits a distinct UV absorbance, this can be a simpler method for concentration determination.

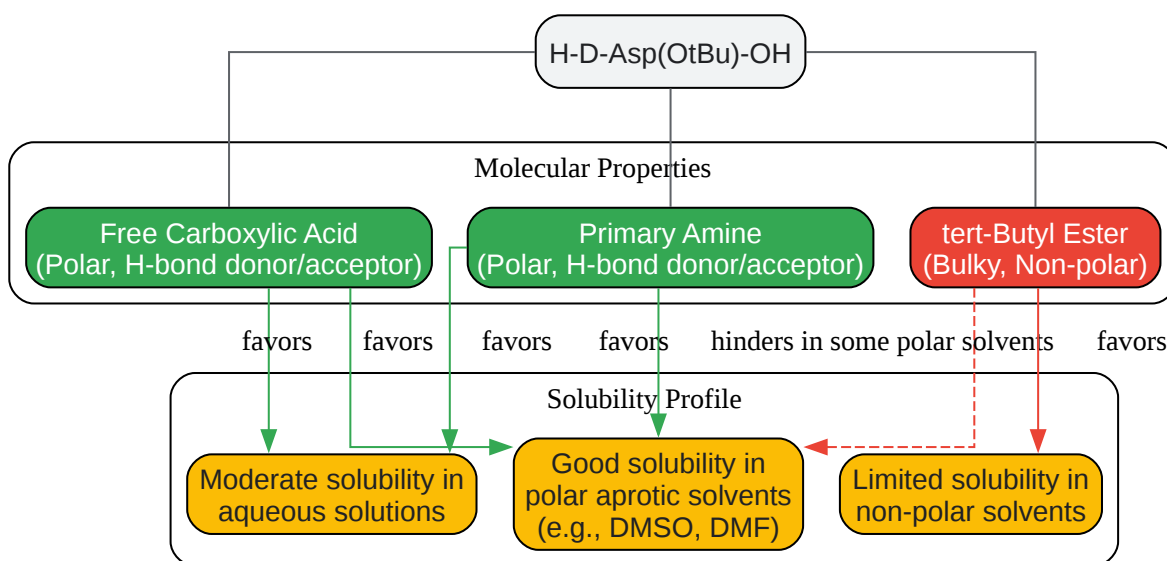
- Wavelength: Determine the wavelength of maximum absorbance (λ_{max}) for **H-D-Asp(OtBu)-OH** in the chosen solvent.
- Quantification: A Beer-Lambert law calibration curve must be generated by measuring the absorbance of a series of standard solutions of known concentrations.

Visualizations



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Caption: Experimental workflow for solubility determination.

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